molecular formula C8H10N4 B13226724 N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B13226724
M. Wt: 162.19 g/mol
InChI Key: KLBOPDFJQFTNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a chemical compound based on the privileged [1,2,4]triazolo[4,3-a]pyridine scaffold, a structure of high interest in medicinal chemistry and drug discovery . This fused bicyclic heterocycle is recognized for its broad-spectrum biological activities and is a key building block in several synthetic pharmacophores . The triazolopyridine core is known to serve as an effective ligand for metal ions and heme-containing enzymes due to the presence of multiple nitrogen atoms, making it a valuable scaffold for developing enzyme inhibitors and catalytic agents . Researchers are exploring this class of compounds for its potential across various therapeutic areas. Derivatives of the triazolopyridine scaffold have been investigated as inhibitors for targets such as Indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . Furthermore, this structural motif has been associated with a range of other pharmacological properties, including antifungal, antibacterial, anticonvulsant, and antidepressant activities . The specific substitution with an ethylamine group at the 6-position positions this compound as a versatile intermediate for further synthetic elaboration and structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical reference standard or for use in the synthesis of more complex molecules for biological screening. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

InChI

InChI=1S/C8H10N4/c1-2-9-7-3-4-8-11-10-6-12(8)5-7/h3-6,9H,2H2,1H3

InChI Key

KLBOPDFJQFTNQD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CN2C=NN=C2C=C1

Origin of Product

United States

Preparation Methods

Step 1: Alkylation of NAPH to form NAPA

  • NAPH is reacted with an (R)-2-halopropionic acid or ester (where halogen = Br, Cl, I, or OTf) in the presence of a base.
  • If an ester is used, subsequent hydrolysis converts the ester to the acid form (NAPA).
  • This step yields a stable intermediate with high purity.

Step 2: Coupling of NAPA with PYRH to form HYDZ

  • NAPA is coupled with PYRH to form a hydrazide intermediate (HYDZ).
  • The reaction is typically conducted under conditions that promote amide bond formation.
  • The purity of HYDZ can be very high (>95%).

Step 3: Cyclization/Dehydration to form the Triazolo-Pyridine Core

  • HYDZ undergoes dehydration, often facilitated by phosphorus (V) dehydrating agents or thiophosphetane compounds.
  • This cyclization forms thetriazolo[4,3-a]pyridine core.
  • The final compound can be isolated as a free base, a salt (e.g., hydrochloride), or a monohydrate.
  • The product is stable to air, moisture, and heat.

Alternative Synthetic Routes

  • Some methods start with halogenated pyridine derivatives, which are converted to hydrazino-pyridines by treatment with hydrazine hydrate.
  • Cyclization is then induced by refluxing in formic acid or by catalytic hydrogenation.
  • Subsequent functionalization at the 6-amino position is achieved by nucleophilic substitution or reductive amination to install the ethylamine group.
Step Reagents/Conditions Notes
Alkylation of NAPH (R)-2-halopropionic acid/ester, base (e.g., K2CO3) Ester hydrolysis if needed; high purity product
Coupling to form HYDZ NAPA + PYRH, coupling agents (e.g., HATU), base Amide bond formation; high purity achievable
Dehydration/Cyclization Phosphorus (V) dehydrating agents or thiophosphetane Forms triazolo ring; can isolate as salt or hydrate
Amination at C-6 Ethylamine or ethylamine derivatives, nucleophilic substitution or reductive amination Introduces ethyl amine substituent
  • The final compound is often isolated as a hydrochloride salt or monohydrate to enhance stability.
  • Purity is confirmed by chromatographic methods (HPLC) and typically exceeds 95%.
  • Structural confirmation is done by NMR, mass spectrometry, and sometimes X-ray crystallography.
Step Number Intermediate/Product Key Reaction Type Yield Range (%) Purity (%) Notes
1 NAPA (acid or ester) Alkylation + hydrolysis 80-95 >95 Stable intermediate
2 HYDZ (hydrazide intermediate) Amide coupling 85-98 >95 High purity achievable
3 N-Ethyl-triazolo[4,3-a]pyridin-6-amine Dehydration/cyclization 75-90 >95 Isolated as salt or monohydrate form
4 Final ethylamine substitution (if separate) Nucleophilic substitution 70-85 >95 Functionalization at 6-amino position
  • The synthetic route is convergent, allowing optimization of each step independently.
  • The use of phosphorus (V) dehydrating agents improves cyclization efficiency.
  • Salt and hydrate forms improve compound stability and handling.
  • The methodology allows for stereospecific synthesis when chiral starting materials are used.
  • High purity and yield are achievable with careful control of reaction conditions and purification steps.
  • The compound and its derivatives have potential applications in cancer treatment, highlighting the importance of efficient synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-one, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pharmacological and physicochemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives are highly dependent on substituent type and position. Below is a detailed comparison of N-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Data/Applications References
This compound 3-Ethyl, 6-amino C₈H₁₀N₄ 162.20 CAS 1082428-28-1; synthetic intermediate
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine 3-Methyl, 6-amino C₇H₈N₄ 148.17 CAS 1082428-27-0; high purity (99%)
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine 3-Bromo, 6-amino C₆H₅BrN₄ 213.04 95% purity; lab use only
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine 3-Cyclopropyl, 6-amino C₉H₁₀N₄ 174.20 Mol. Weight: 174.2; research chemical
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine Hydrogenated pyridine ring C₇H₁₂N₄ 152.20 Hemihydrochloride salt available
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine 3-Methyl, 8-Methyl, 6-amino C₈H₁₀N₄ 162.20 CAS 1215932-77-6; potential kinase inhibitor

Key Observations:

Bromine substitution introduces electronegativity and steric bulk, which may hinder binding to flat aromatic pockets in enzyme active sites but improve halogen bonding interactions .

Impact of Ring Saturation :

  • The tetrahydro derivative (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine) exhibits reduced aromaticity, likely improving aqueous solubility but sacrificing π-π stacking interactions critical for target engagement .

The dimethyl derivative (3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine) is explored in kinase inhibition studies, highlighting the role of alkyl groups in modulating steric effects .

Synthetic Accessibility :

  • Ethyl-substituted derivatives are synthesized in moderate yields (75–80%) via Buchwald-Hartwig amination or Suzuki coupling, comparable to methyl analogs .
  • Brominated derivatives require halogenation steps, often resulting in lower yields (~70%) due to side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.